2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one
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Overview
Description
2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one is a synthetic organic compound that features a fluorophenoxy group and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and thiomorpholine.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.
Reaction Steps: The key steps involve the nucleophilic substitution of the fluorophenol with thiomorpholine, followed by the formation of the propanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, optimized reaction conditions, and purification techniques such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group and thiomorpholine ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one
- 2-(2-Bromophenoxy)-1-(thiomorpholin-4-yl)propan-1-one
- 2-(2-Methylphenoxy)-1-(thiomorpholin-4-yl)propan-1-one
Uniqueness
2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C13H16FNO2S |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H16FNO2S/c1-10(13(16)15-6-8-18-9-7-15)17-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
InChI Key |
APHUWDSEURJLJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCSCC1)OC2=CC=CC=C2F |
Origin of Product |
United States |
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